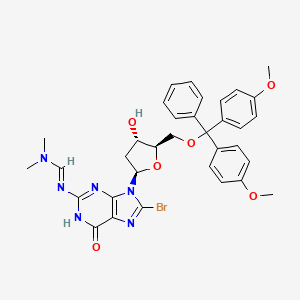
8-Bromo-5'-O-(dimethoxytrityl)-n2-(dimethylaminomethylidene)-2'-deoxyguanosine
Übersicht
Beschreibung
8-Bromo-5’-O-(dimethoxytrityl)-n2-(dimethylaminomethylidene)-2’-deoxyguanosine is a chemical compound utilized in the production of antiviral and anticancer drugs . It has been found to selectively impede the replication of herpes simplex virus and stunt the expansion of cancer cells by hindering their DNA synthesis . Its specificity in targeting these entities makes it a valuable player in the medical field .
Synthesis Analysis
The synthesis process of this compound is skillful and the yield is high . It is widely used in food, cosmetics, medicine, biology, industry and other fields .Molecular Structure Analysis
The molecular formula of this compound is C34H35BrN6O5 and its molecular weight is 687.60 .Chemical Reactions Analysis
This compound plays a crucial role in the production of antiviral and anticancer drugs . It works by selectively impeding the replication of herpes simplex virus and stunting the expansion of cancer cells by hindering their DNA synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula C34H35BrN6O5 and molecular weight 687.60 . More detailed properties like melting point, boiling point, density, etc. are not available in the search results.Wissenschaftliche Forschungsanwendungen
Solid-Phase Synthesis in DNA Fragments
8-Bromo derivatives of deoxyguanosine have been utilized in the solid-phase synthesis of DNA fragments. For example, the modified base 7-hydro-8-oxo-2'-deoxyguanosine has been synthesized using 8-bromo derivatives, contributing to well-defined oligodeoxyribonucleotides containing specific residues at predetermined positions (Roelen et al., 1991).
Studying Electron Attachment Reactions in DNA
8-Bromo-2'-deoxyguanosine has been used to study the one-electron attachment reaction in B- and Z-DNA. This research provides insights into the structural dependence and reactivity of purine bases in different DNA conformations (Kimura et al., 2004).
Investigating DNA Damage and Repair
The compound aids in the synthesis of diastereomeric forms of 5',8-cyclo-2'-deoxyguanosine, which are important for studying DNA damage and repair mechanisms. These synthesized forms have been used to investigate the effects of gamma-irradiation and photolysis on DNA (Chatgilialoglu et al., 2007).
Synthesis of Photoactive DNA
8-Bromo-2'-deoxyguanosine derivatives, such as 8-bromo-2'-deoxyadenosine, have been incorporated into synthetic oligodeoxynucleotides, contributing to the study of photoactive DNA and its stability (Liu & Verdine, 1992).
Debromination Studies
The compound has been used in debromination studies, which are essential for understanding the chemical properties and reactions of bromoaromatic compounds in DNA (Venkatarangan et al., 1999).
Eigenschaften
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-8-bromo-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35BrN6O6/c1-40(2)20-36-33-38-30-29(31(43)39-33)37-32(35)41(30)28-18-26(42)27(47-28)19-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,20,26-28,42H,18-19H2,1-4H3,(H,38,39,43)/b36-20+/t26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDFVWOBFPTORP-IFGJTECTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=C(N2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35BrN6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-5'-O-(dimethoxytrityl)-n2-(dimethylaminomethylidene)-2'-deoxyguanosine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




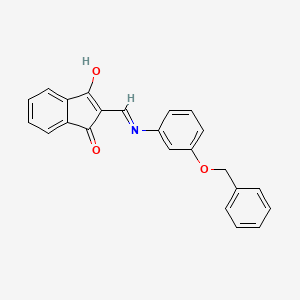
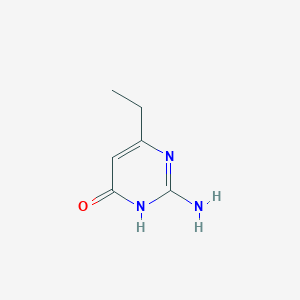

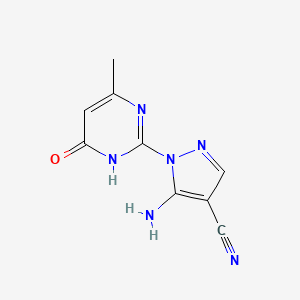
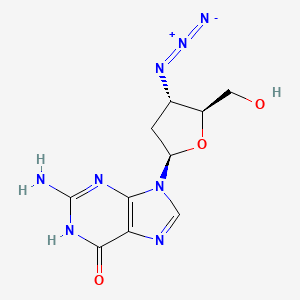
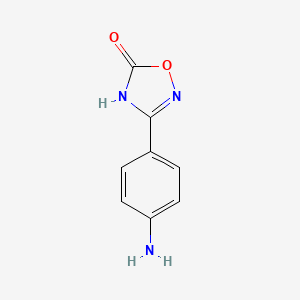
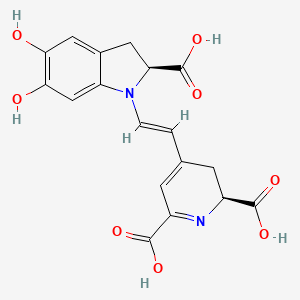
![Ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1384156.png)

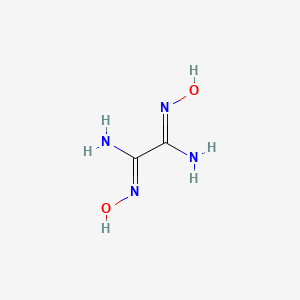
![3-[(4-Amino-6-oxo-1,6-dihydropyrimidin-2-YL)thio]propanoic acid](/img/structure/B1384162.png)
![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl Benzoate](/img/structure/B1384164.png)
![3-Amino-4-(2-methoxyethyl)-4,9,16-triazatetracyclo[7.7.0.0^{2,6}.0^{10,15}]hexadeca-1(16),2,6,10(15),11,13-hexaen-8-one](/img/structure/B1384166.png)